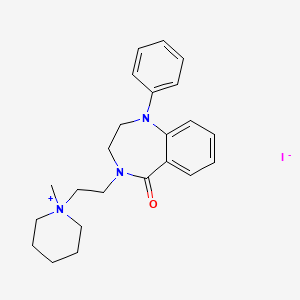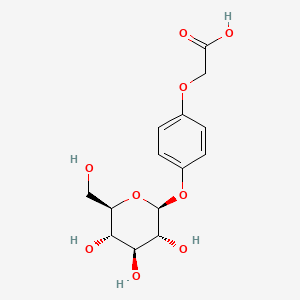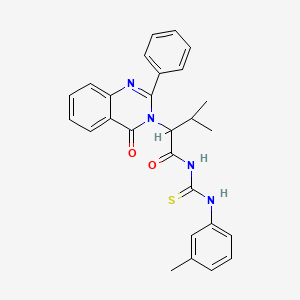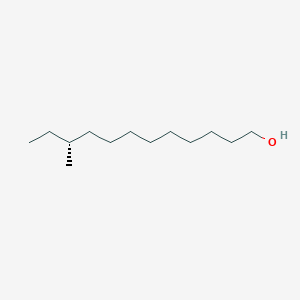
3-Cyanophenyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyanophenyl trifluoromethanesulfonate is an organic compound with the molecular formula C8H4F3NO3S. It is a derivative of phenyl trifluoromethanesulfonate, where a cyano group is attached to the phenyl ring. This compound is known for its utility in various organic synthesis reactions due to its excellent leaving group properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Cyanophenyl trifluoromethanesulfonate can be synthesized through the trifluoromethanesulfonylation of 3-cyanophenol. The reaction typically involves the use of trifluoromethanesulfonic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyanophenyl trifluoromethanesulfonate undergoes various types of reactions, including nucleophilic substitution, Suzuki-Miyaura coupling, and Heck reactions. Its triflate group makes it highly reactive in these processes .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or DMF.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters.
Heck Reactions: These reactions use palladium catalysts and alkenes, often in the presence of a base like triethylamine in solvents such as DMF or NMP.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Applications De Recherche Scientifique
3-Cyanophenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of various drugs and diagnostic agents.
Mécanisme D'action
The mechanism of action of 3-cyanophenyl trifluoromethanesulfonate primarily involves its role as a leaving group in various organic reactions. The triflate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property makes it an excellent reagent for nucleophilic substitution and cross-coupling reactions .
Comparaison Avec Des Composés Similaires
- 4-Cyanophenyl trifluoromethanesulfonate
- 2-Cyanophenyl trifluoromethanesulfonate
- Phenyl trifluoromethanesulfonate
Comparison: 3-Cyanophenyl trifluoromethanesulfonate is unique due to the position of the cyano group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers (2- and 4-cyanophenyl trifluoromethanesulfonate), the 3-cyano derivative may exhibit different steric and electronic effects, impacting its behavior in synthetic applications .
Propriétés
Numéro CAS |
66152-74-7 |
|---|---|
Formule moléculaire |
C8H4F3NO3S |
Poids moléculaire |
251.18 g/mol |
Nom IUPAC |
(3-cyanophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H4F3NO3S/c9-8(10,11)16(13,14)15-7-3-1-2-6(4-7)5-12/h1-4H |
Clé InChI |
VDWKMBNKPLCHFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





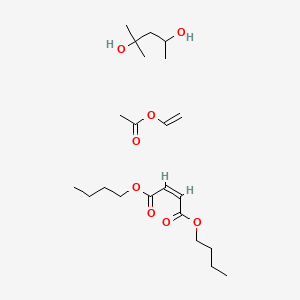

![4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14473789.png)

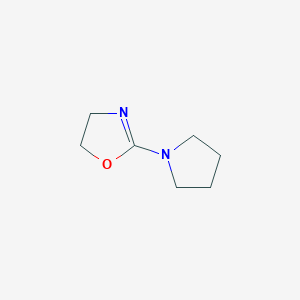
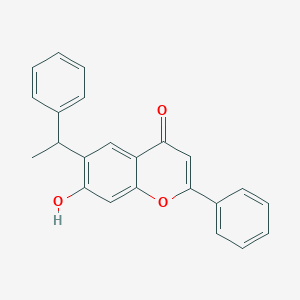
![N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14473816.png)
